N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common synthetic route includes the condensation of 5-bromo-2-hydroxybenzaldehyde with 4-(2-chlorobenzyloxy)benzaldehyde hydrazine to form the desired pyrazole derivative. The reaction proceeds through an imine intermediate, followed by cyclization .
Reaction Conditions: The reaction typically occurs under reflux conditions using appropriate solvents (such as ethanol or methanol) and acid catalysts (e.g., acetic acid). The resulting product is then isolated and purified.
Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.
Chemical Reactions Analysis
Reactivity: N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{4-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions:
Benzylic Oxidation: The benzylic position (adjacent to the bromine) is susceptible to oxidation, leading to the formation of benzylic alcohols or ketones .
Substitution Reactions: The chlorobenzyl group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Hydrazide Hydrolysis: The carbohydrazide group can undergo hydrolysis to yield the corresponding carboxylic acid.
Oxidizing Agents: For benzylic oxidation (e.g., KMnO4, PCC).
Nucleophiles: To perform substitution reactions.
Acidic Conditions: For hydrazide hydrolysis.
Major Products: The major products depend on the specific reaction conditions and reagents used. Oxidation leads to benzylic alcohols or ketones, while substitution reactions yield various derivatives.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its pharmacological properties, including potential antitumor, anti-inflammatory, or antimicrobial effects.
Biological Studies: It may serve as a probe to investigate cellular processes.
Materials Science: Its unique structure could inspire novel materials or catalysts.
Mechanism of Action
The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways. Further research is needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C24H18BrClN4O3 |
---|---|
Molecular Weight |
525.8 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-[4-[(2-chlorophenyl)methoxy]phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H18BrClN4O3/c25-18-7-10-23(31)17(11-18)13-27-30-24(32)22-12-21(28-29-22)15-5-8-19(9-6-15)33-14-16-3-1-2-4-20(16)26/h1-13,31H,14H2,(H,28,29)(H,30,32)/b27-13+ |
InChI Key |
BOVPDHGBYVFHFU-UVHMKAGCSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)N/N=C/C4=C(C=CC(=C4)Br)O)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C3=NNC(=C3)C(=O)NN=CC4=C(C=CC(=C4)Br)O)Cl |
Origin of Product |
United States |
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